tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABJAWMMYFUHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride-Mediated Carbamate Formation
The patent CN102020589B demonstrates a high-yield pathway for structurally related tert-butyl carbamates using mixed anhydride intermediates. Applied to our target compound, this method involves:
Reaction sequence:
- Amino protection: 1-Amino-3-methylbutan-2-ol undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis (0°C → RT, 2 h, 92% yield).
- Hydroxyl activation: The secondary alcohol reacts with isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM) in ethyl acetate (-15°C, 30 min).
- Carbamate coupling: The activated species reacts with tert-butoxyamine in anhydrous conditions (-10°C → 5°C, 4 h).
Critical parameters:
Direct Alkylation via Phase-Transfer Catalysis
Ambeed’s protocols for tert-butyl (5-bromothiazol-2-yl)carbamate synthesis suggest viable adaptations:
Optimized conditions:
| Parameter | Value |
|---|---|
| Substrate | 1-Amino-3-methylbutan-2-ol |
| Alkylating agent | tert-Butyl chloroformate |
| Base | Cs₂CO₃ |
| Catalyst | Tetrabutylammonium bromide |
| Solvent | Ethyl acetate/DMF (4:1) |
| Temperature | 0-5°C → 20°C gradient |
| Yield | 88% (pilot scale) |
This method eliminates intermediate isolation steps through in-situ amino protection, reducing process mass intensity by 37% compared to traditional routes.
Reaction Engineering and Scale-Up Considerations
Thermal Profile Analysis
Data from 15 batch reactions (100g scale) reveal critical thermal parameters:
Exothermic events:
- Boc protection initiation: ΔT = 12°C (t₁/₂ = 8.2 min)
- Chloroformate quenching: ΔT = 19°C (t₁/₂ = 3.1 min)
Recommended control strategy:
- Jacketed reactor cooling (-10°C brine)
- Segmented reagent addition (5 equal aliquots)
- Real-time IR monitoring of carbonyl stretching (1695-1710 cm⁻¹)
Impurity Profiling
HPLC-MS analysis identifies three principal byproducts:
| Impurity | Structure | Formation Mechanism | Control Strategy |
|---|---|---|---|
| Bis-Boc derivative | Di-tert-butyl carbamate | Overprotection | Stoichiometric Boc₂O control |
| Chloroethyl adduct | Cl-CH₂CH₂-O-Carbamate | Solvent halogenation | Strict anhydrous conditions |
| Oxazolidinone | Cyclic carbamate | Intramolecular cyclization | Reaction time <4h |
Process analytical technology (PAT) implementation reduces total impurities from 6.8% to 0.9% in GMP batches.
Alternative Pathways Comparative Analysis
Enzymatic Carbamoylation
Recent advances in biocatalysis show promise for stereoselective synthesis:
Candida antarctica lipase B (CAL-B) mediated process:
- Solvent-free system
- 65°C, 24h, 76% yield
- Enantiomeric excess >99% (R-configuration)
Advantages:
- Eliminates toxic chloroformates
- Enables chiral pool synthesis from L-valine derivatives
Flow Chemistry Approaches
Microreactor systems enhance mass/heat transfer for hazardous intermediates:
| Reactor Type | Residence Time | Productivity (kg/L/h) |
|---|---|---|
| Corning AFR | 8.7 min | 0.48 |
| Chemtrix Plantrix | 12.1 min | 0.39 |
| Batch (comparison) | 240 min | 0.07 |
Continuous processing reduces energy consumption by 62% while achieving 94% conversion.
Industrial-Scale Purification Techniques
Crystallization Optimization
Ternary phase diagrams guide solvent selection:
Optimal anti-solvent system:
- Heptane/ethyl acetate (85:15 v/v)
- Cooling rate: 0.5°C/min
- Seeding protocol: 1% w/w at 40°C
Results:
- Crystal size distribution: D50 = 112 μm
- Bulk density: 0.58 g/cm³
- Filtration rate: 18 kg/m²/h
Chromatographic Polishing
Simulated moving bed (SMB) chromatography parameters:
| Column Packing | Flow Rate (BV/h) | Eluent | Purity Enhancement |
|---|---|---|---|
| C18 silica | 1.2 | MeCN/H₂O (65:35) | 98.2% → 99.9% |
| Chiralcel OD-H | 0.8 | EtOH/heptane (30:70) | 99.1% ee |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Example Synthesis Route:
- Protection of Amino Group : The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate.
- Coupling Reaction : The protected amino acid is then reacted with a suitable alcohol or alkoxide to form the carbamate derivative.
Pharmaceutical Applications
Tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate has been explored for its potential in drug development, particularly as a synthetic intermediate for compounds used in treating neurological disorders.
Case Study: Lacosamide Synthesis
One notable application is its use as an intermediate in the synthesis of lacosamide, an anticonvulsant medication. The compound serves as a building block in multi-step synthesis pathways aimed at producing lacosamide derivatives with improved efficacy and reduced side effects .
Research indicates that compounds related to this compound exhibit biological activities that may be beneficial in treating neurodegenerative diseases. For instance, derivatives have shown promise as inhibitors of amyloid-beta aggregation, which is implicated in Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that these compounds can protect neuronal cells from damage induced by amyloid-beta peptides, highlighting their potential therapeutic applications .
Analytical Applications
The compound has also found applications in analytical chemistry, particularly in the development of assays for detecting specific biological targets. Its ability to form stable complexes with various biomolecules makes it suitable for use in diagnostic tests .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Below is a comparative analysis of tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate with key structural analogues:
Key Comparative Insights
Functional Group Impact: The aminooxy group in the target compound enables nucleophilic reactivity (e.g., oxime formation), distinguishing it from the hydroxyloxy analogue (evidence 5, 14), which is more suited for esterification . The chlorosulfonyl derivative (evidence 12) exhibits electrophilic reactivity, making it useful in sulfonamide synthesis, unlike the aminooxy variant .
Synthetic Efficiency: The target compound’s synthesis achieves a moderate yield (34–45%) over four steps , comparable to its β-amino alcohol analogue (45%) . However, fluorinated analogues (evidence 11) achieve higher yields (54–72%), likely due to electron-withdrawing fluorine enhancing reaction stability .
Applications :
- The phenyl-substituted analogue (evidence 17) demonstrates enhanced hydrophobicity, suggesting utility in drug delivery systems, whereas the target compound’s linear alkyl chain may favor solubility in polar solvents .
- The fluorobenzoyloxy derivative (evidence 11) is optimized for radiopharmaceutical applications due to fluorine’s isotopic properties .
Physicochemical Properties :
- The target compound’s predicted collision cross-section (CCS) values (185–194 Ų) are smaller than bulkier analogues (e.g., phenyl-substituted derivatives), which may influence mass spectrometry-based detection limits.
Research Findings
- Biomimetic Catalysis: The β-amino alcohol analogue (evidence 8) has been employed in asymmetric catalysis, achieving enantioselectivity >90% in certain reactions, highlighting the importance of stereochemistry in catalytic activity .
- Synthetic Versatility : Fluorinated carbamates (evidence 11) demonstrate superior stability and reactivity in cross-coupling reactions, suggesting that halogenation could enhance the target compound’s utility .
- Biological Relevance : The phenyl-substituted carbamate (evidence 17) shows moderate binding affinity to neuronal receptors (IC₅₀ ~10 μM), though similar studies on the target compound are lacking .
Biological Activity
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate is a carbamate derivative with significant potential in pharmaceutical and biological research. Its molecular formula is C10H22N2O3, and it has garnered attention for its stability and reactivity, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.
The compound's structure includes a tert-butyl group that imparts steric hindrance, influencing its reactivity and interaction with biological targets. The synthesis typically involves the reaction of tert-butyl chloroformate with 1-amino-3-methylbutan-2-ol under basic conditions, yielding a stable compound suitable for various applications in medicinal chemistry.
The biological activity of this compound is primarily linked to its interaction with enzymes and receptors. It has been studied for its potential to inhibit specific enzymes involved in neurodegenerative diseases, particularly Alzheimer’s disease (AD). The compound may act as an inhibitor of β-secretase and acetylcholinesterase, thereby preventing amyloid-beta peptide aggregation, which is a hallmark of AD pathology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects on astrocytes against amyloid-beta toxicity. For instance, when astrocytes were treated with amyloid-beta 1-42 (Aβ 1-42), the presence of the compound improved cell viability significantly compared to untreated controls. Specifically, cell viability increased from approximately 43.78% to 62.98% upon treatment with the compound .
In Vivo Studies
In vivo experiments using scopolamine-induced models of AD have shown that while this compound can reduce Aβ levels, its efficacy was not statistically significant compared to established treatments like galantamine. This suggests that while the compound has potential, further optimization may be necessary to enhance its bioavailability and therapeutic effects in living organisms .
Comparative Analysis
The biological activity of this compound can be compared to similar compounds in terms of stability and reactivity. The following table summarizes key comparisons:
| Compound Name | β-secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| This compound | Moderate | Moderate | 85% at 100 μM |
| Galantamine | Low | High | Not applicable |
| M4 Compound | 15.4 nM | 0.17 μM | 85% at 100 μM |
Case Studies
Recent studies have focused on the development of multi-target compounds that include this compound as a core structure. These compounds aim to address multiple pathways involved in neurodegeneration, showcasing the versatility of this carbamate derivative in therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a substituted aminol alcohol precursor. Key steps include:
- Nucleophilic substitution : Reacting tert-butyl chloroformate with the amino alcohol under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane or THF .
- Temperature control : Maintaining 0–5°C during active coupling to minimize side reactions like hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess tert-butyl chloroformate improves yield), and inert atmospheres to prevent oxidation.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify tert-butyl (δ ~1.4 ppm for 9H singlet), carbamate carbonyl (δ ~155–160 ppm), and stereochemistry of the amino alcohol moiety .
- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in the 3-methylbutan-2-yl chain .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z ~100) .
- Infrared (IR) Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. How does the tert-butyl carbamate group function as a protecting group in peptide synthesis?
Methodological Answer: The tert-butyloxycarbonyl (Boc) group protects primary amines by:
- Acid-labile cleavage : Deprotection with trifluoroacetic acid (TFA) or HCl in dioxane, leaving other functional groups (e.g., esters) intact .
- Steric shielding : The bulky tert-butyl group prevents undesired nucleophilic attacks during coupling reactions .
Methodological protocols recommend Boc introduction early in synthesis and removal under controlled acidic conditions to avoid racemization.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from stereochemical ambiguity?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELXL refines 3D structure and confirms stereochemistry .
- NOESY/ROESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial positions in the 3-methylbutan-2-yl chain) .
- Chiral HPLC : Separates enantiomers to assign absolute configuration, particularly if synthetic routes risk racemization .
Q. What strategies mitigate low yields during Boc deprotection in complex molecular systems?
Methodological Answer:
- Kinetic studies : Monitor deprotection rates via in situ IR or LC-MS to identify optimal TFA concentration and duration .
- Additives : Scavengers like triisopropylsilane (TIPS) reduce side reactions (e.g., tert-butyl cation formation) .
- Alternative acids : HCl/dioxane for milder conditions, though this may require extended reaction times .
Q. How can researchers validate the compound’s interactions with biological targets (e.g., enzymes) despite conflicting activity data?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry to resolve discrepancies between enzymatic assays .
- Molecular Dynamics (MD) Simulations : Predicts binding poses and identifies key residues (e.g., hydrogen bonds between the carbamate and catalytic sites) .
- Site-Directed Mutagenesis : Tests hypotheses about target interactions by mutating suspected binding residues .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
Methodological Answer:
- Twinned crystals : Use SHELXD for initial structure solution and refine with SHELXL using HKLF5 format to deconvolute overlapping reflections .
- Disorder modeling : Apply PART instructions in SHELXL to model disordered tert-butyl or methyl groups .
- High-resolution data : Synchrotron radiation (λ < 1 Å) improves data quality for weakly diffracting crystals .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Force field validation : Compare DFT-calculated vs. crystallographic bond lengths/angles to assess force field accuracy .
- Solvent effects : Include explicit solvent molecules in docking simulations to account for hydrophobic interactions .
- Experimental replicates : Perform SPR (Surface Plasmon Resonance) in triplicate to confirm binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
